Cas no 1261582-38-0 (1-bromo-2-isocyanato-3-methoxybenzene)

1-bromo-2-isocyanato-3-methoxybenzene 化学的及び物理的性質
名前と識別子
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- Benzene, 1-bromo-2-isocyanato-3-methoxy-
- 1-bromo-2-isocyanato-3-methoxybenzene
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- インチ: 1S/C8H6BrNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-4H,1H3
- InChIKey: DZIXNWGFBASWGZ-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=CC(OC)=C1N=C=O
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 283.1±30.0 °C(Predicted)
1-bromo-2-isocyanato-3-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912208-0.1g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1912208-10.0g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1912208-5.0g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1912208-0.05g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1912208-1.0g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1912208-2.5g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1912208-0.5g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1912208-1g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1912208-5g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1912208-0.25g |
1-bromo-2-isocyanato-3-methoxybenzene |
1261582-38-0 | 0.25g |
$708.0 | 2023-09-17 |
1-bromo-2-isocyanato-3-methoxybenzene 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
1-bromo-2-isocyanato-3-methoxybenzeneに関する追加情報
Introduction to 1-bromo-2-isocyanato-3-methoxybenzene (CAS No. 1261582-38-0)
1-bromo-2-isocyanato-3-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1261582-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of aryl isocyanates, characterized by the presence of both bromine and methoxy substituents on a benzene ring, along with an isocyanate functional group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The isocyanato functional group (-N=C=O) in 1-bromo-2-isocyanato-3-methoxybenzene is highly reactive, enabling its participation in a wide range of chemical transformations. These include nucleophilic addition reactions, cycloadditions, and polymerization processes, which are crucial for the development of novel polymers and pharmaceuticals. The presence of the bromo atom at the 1-position and the methoxy group at the 3-position further enhances its utility by providing handles for selective modifications and functionalizations.
In recent years, there has been growing interest in aryl isocyanates due to their role as key building blocks in medicinal chemistry. Specifically, compounds containing the isocyanato group have been explored for their potential in designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated that aryl isocyanates can serve as precursors to carbamates and ureas, which are known for their pharmacological activity. The structural motif of 1-bromo-2-isocyanato-3-methoxybenzene allows for the facile introduction of additional functional groups, making it a versatile scaffold for drug discovery efforts.
One notable application of 1-bromo-2-isocyanato-3-methoxybenzene is in the synthesis of bioactive heterocycles. Researchers have leveraged its reactivity to construct complex cyclic structures that mimic natural products and exhibit interesting biological properties. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory effects. The ability to modify both the aromatic ring and the isocyanate moiety provides chemists with a high degree of flexibility in tailoring molecular properties.
The pharmaceutical industry has also shown interest in using 1-bromo-2-isocyanato-3-methoxybenzene as a precursor for developing novel therapeutic agents. Its incorporation into drug candidates has led to compounds with enhanced binding affinity and selectivity towards target enzymes and receptors. Additionally, the compound’s stability under various reaction conditions makes it a reliable choice for multi-step synthetic routes in drug manufacturing.
From a material science perspective, 1-bromo-2-isocyanato-3-methoxybenzene has been utilized in the preparation of advanced polymers. The reactivity of its isocyanate group allows for the formation of polyurethanes and polyureas with tailored mechanical and thermal properties. These materials find applications in coatings, adhesives, and elastomers, where performance under extreme conditions is critical.
Recent advancements in synthetic methodologies have further expanded the utility of 1-bromo-2-isocyanato-3-methoxybenzene. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled efficient functionalization at specific positions on the benzene ring. This has allowed for the rapid construction of complex derivatives with precise molecular architectures.
The safety profile of 1-bromo-2-isocyanato-3-methoxybenzene is another important consideration in its application. While handling this compound requires standard laboratory precautions due to its reactivity, it does not pose significant hazards when used under controlled conditions. Proper storage and handling protocols ensure its stability and prevent unintended reactions.
In conclusion, 1-bromo-2-isocyanato-3-methoxybenzene (CAS No. 1261582-38-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and polymer synthesis. As research continues to uncover new synthetic pathways and applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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